4-amino-N-(1-hydroxypropan-2-yl)benzamide
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Overview
Description
4-amino-N-(1-hydroxypropan-2-yl)benzamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.234. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Benzamide derivatives, including compounds with amino-substituted benzamides, are synthesized through various chemical reactions, demonstrating the versatility and chemical interest in these compounds. For example, one study details the improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide, highlighting the effects of reaction conditions on product yield and providing insights into the synthesis of similar benzamide derivatives (H. Dian, 2010). Another research elaborates on the electrochemical oxidation of amino-substituted benzamides, showing their potential antioxidant activity by investigating their electrochemical behavior (I. Jovanović et al., 2020).
Pharmacokinetics and Therapeutic Potential
Studies on the pharmacokinetics and potential therapeutic uses of benzamide derivatives include the investigation of novel Anaplastic Lymphoma Kinase (ALK) inhibitors, where compounds related to the query demonstrate significant efficacy in cancer treatment. This includes insights into how modifications to the benzamide structure can impact enzymatic hydrolysis and systemic clearance, providing a basis for the development of more stable and potent compounds (Y. Teffera et al., 2013).
Chemical Properties and Applications
The chemical and physical properties of benzamide derivatives are of considerable interest. For instance, the synthesis and characterization of crystalline forms of related compounds, as well as their polymorphs, offer valuable insights into their stability, reactivity, and potential applications in material science and pharmaceuticals (T. Yanagi et al., 2000).
Mechanism of Action
Target of Action
Similar benzamide analogues have been reported as allosteric activators of human glucokinase .
Mode of Action
Benzamide analogues have been reported to interact with their targets (such as glucokinase) by increasing their catalytic action .
Biochemical Pathways
Benzamide analogues that act as allosteric activators of glucokinase can influence glucose metabolism .
Result of Action
Benzamide analogues that act as allosteric activators of glucokinase can have significant hypoglycemic effects .
Safety and Hazards
Properties
IUPAC Name |
4-amino-N-(1-hydroxypropan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(6-13)12-10(14)8-2-4-9(11)5-3-8/h2-5,7,13H,6,11H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWVIPNZKXTHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.